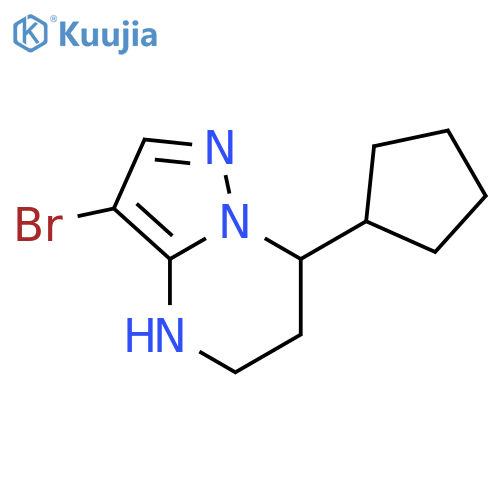Cas no 1695009-10-9 (3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

1695009-10-9 structure
商品名:3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- EN300-1118703
- 1695009-10-9
- 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
-
- インチ: 1S/C11H16BrN3/c12-9-7-14-15-10(5-6-13-11(9)15)8-3-1-2-4-8/h7-8,10,13H,1-6H2
- InChIKey: HQKHLQUJUMXFRG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN2C=1NCCC2C1CCCC1
計算された属性
- せいみつぶんしりょう: 269.05276g/mol
- どういたいしつりょう: 269.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.8Ų
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1118703-0.25g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1118703-0.1g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1118703-0.5g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1118703-5g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1118703-1g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1118703-10.0g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 10g |
$5897.0 | 2023-05-23 | ||
| Enamine | EN300-1118703-1.0g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 1g |
$1371.0 | 2023-05-23 | ||
| Enamine | EN300-1118703-2.5g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1118703-10g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1118703-5.0g |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695009-10-9 | 5g |
$3977.0 | 2023-05-23 |
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1695009-10-9 (3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) 関連製品
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
